methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 90007-75-3
VCID: VC21374514
InChI: InChI=1S/C8H10N2O4/c1-14-7(12)3-5-10-4-2-6(11)9-8(10)13/h2,4H,3,5H2,1H3,(H,9,11,13)
SMILES: COC(=O)CCN1C=CC(=O)NC1=O
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18g/mol

methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate

CAS No.: 90007-75-3

Cat. No.: VC21374514

Molecular Formula: C8H10N2O4

Molecular Weight: 198.18g/mol

* For research use only. Not for human or veterinary use.

methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate - 90007-75-3

Specification

CAS No. 90007-75-3
Molecular Formula C8H10N2O4
Molecular Weight 198.18g/mol
IUPAC Name methyl 3-(2,4-dioxopyrimidin-1-yl)propanoate
Standard InChI InChI=1S/C8H10N2O4/c1-14-7(12)3-5-10-4-2-6(11)9-8(10)13/h2,4H,3,5H2,1H3,(H,9,11,13)
Standard InChI Key WFCIIRXTEXKYTF-UHFFFAOYSA-N
SMILES COC(=O)CCN1C=CC(=O)NC1=O
Canonical SMILES COC(=O)CCN1C=CC(=O)NC1=O

Introduction

Structural Characteristics

Chemical Structure and Properties

Methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate has the molecular formula C₈H₁₀N₂O₄ and a molecular weight of approximately 198.18 g/mol. The compound consists of a uracil ring (a pyrimidine base with oxygen atoms at positions 2 and 4) with a three-carbon methyl ester chain attached to the N1 position. This structure offers multiple functional sites for chemical reactions, including the ester group, the pyrimidine ring, and the N-H bond.

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular FormulaC₈H₁₀N₂O₄
Molecular Weight198.18 g/mol
Structural FeaturesUracil ring with methyl propanoate at N1
Physical StateCrystalline solid (typical)
SolubilityModerate solubility in polar organic solvents
Functional GroupsEster, amide, heterocyclic nitrogen

Spectroscopic Characteristics

The structure of methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate can be confirmed and characterized through various spectroscopic methods. Based on studies of similar compounds, the following spectroscopic features would be expected:

  • NMR Spectroscopy: The ¹H NMR spectrum would display characteristic signals for the pyrimidine ring protons, the methylene groups of the propanoate chain, and the methyl ester group. The N-H proton would typically appear as a broad singlet at a downfield position.

  • IR Spectroscopy: Distinctive absorption bands would be observed for the carbonyl groups of both the pyrimidine ring and the ester functionality, as well as for the N-H stretching vibration.

  • Mass Spectrometry: The molecular ion peak and fragmentation pattern would provide confirmation of the structure and purity of the compound.

Synthesis Methods

General Synthetic Routes

The synthesis of methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate typically involves the N-alkylation of uracil with an appropriate methyl propanoate derivative. This reaction generally proceeds through nucleophilic substitution, where the N1 position of uracil acts as a nucleophile.

Based on synthetic approaches used for similar compounds, the following general synthetic routes can be proposed:

Direct N-Alkylation

This approach involves the reaction of uracil with methyl 3-halopropanoate (typically the bromo or chloro derivative) in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically carried out in an aprotic polar solvent like DMF or DMSO at elevated temperatures.

Phase-Transfer Catalysis Method

This method employs phase-transfer catalysts to facilitate the N-alkylation reaction under milder conditions, potentially improving yields and reducing side reactions.

Synthetic Examples from Literature

Research on similar uracil derivatives provides insights into the synthesis of methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate. Yao et al. reported the synthesis and characterization of two closely related compounds: methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate and methyl 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate . These compounds differ from our target molecule only by the presence of a halogen substituent at the C5 position of the pyrimidine ring.

The synthetic methodology used for these halogenated derivatives can be adapted for the synthesis of the unsubstituted compound. Based on the reported procedures, the synthesis typically yields crystalline products that can be characterized by various analytical techniques including NMR, IR, and elemental analysis .

Chemical Reactivity and Properties

Reactivity Profile

Methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate possesses several reactive functional groups that contribute to its chemical behavior:

Ester Group Reactivity

The methyl ester moiety can undergo typical ester transformations, including:

  • Hydrolysis to the corresponding carboxylic acid

  • Transesterification with different alcohols

  • Amidation to form amide derivatives

  • Reduction to the primary alcohol

Pyrimidine Ring Reactivity

The uracil portion of the molecule exhibits reactivity patterns characteristic of pyrimidine nucleobases:

  • The C5-C6 double bond can participate in addition reactions

  • The N3-H position is moderately acidic and can be deprotonated or functionalized

  • The carbonyl groups at positions 2 and 4 can participate in various transformations

Stability Considerations

Understanding the stability of methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate under various conditions is crucial for its handling, storage, and application in research. Based on the properties of similar compounds, the following stability characteristics can be anticipated:

  • Thermal Stability: Generally stable at room temperature, but may decompose at elevated temperatures

  • Hydrolytic Stability: The ester group may be susceptible to hydrolysis under acidic or basic conditions

  • Photostability: May exhibit photosensitivity due to the pyrimidine chromophore

  • Storage Stability: Best stored in a cool, dry place protected from light

Structural Comparison with Related Compounds

Halogenated Derivatives

CompoundMolecular FormulaMolecular WeightKey Structural DifferenceNotable Properties
Methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoateC₈H₁₀N₂O₄198.18 g/molParent structureStandard reference compound
Methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoateC₈H₉FN₂O₄216.17 g/molFluoro substituent at C5Different crystal packing, potentially enhanced lipophilicity
Methyl 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoateC₈H₉ClN₂O₄232.62 g/molChloro substituent at C5Different crystal structure parameters, altered electronic properties
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanenitrileC₇H₇N₃O₂165.15 g/molNitrile instead of methyl esterDifferent hydrogen bonding capabilities, altered reactivity profile
Methyl 3-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoateC₁₂H₁₂N₂O₄248.23 g/molQuinazoline instead of pyrimidine ringIncreased molecular weight, different spatial arrangement

Quinazoline Analogs

The search results also reveal information about methyl 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanoate, a compound where the pyrimidine ring is replaced by a quinazoline ring system . This structural change introduces an additional benzene ring fused to the pyrimidine core, significantly altering the three-dimensional shape, electronic distribution, and potentially the biological interactions of the molecule.

Research Applications

Medicinal Chemistry Applications

Uracil derivatives like methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate have been extensively studied in medicinal chemistry for several reasons:

  • Nucleoside Analogs: These compounds can serve as building blocks for the synthesis of nucleoside analogs, which have applications in antiviral and anticancer therapy.

  • Structure-Activity Relationship Studies: The well-defined structure allows for systematic modifications to explore structure-activity relationships in biological systems.

  • Drug Development: The ester functionality provides a convenient handle for further derivatization to improve drug-like properties such as solubility, bioavailability, and target specificity.

Synthetic Organic Chemistry

In synthetic organic chemistry, methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate serves several important functions:

  • Building Block: It acts as a valuable intermediate for the synthesis of more complex molecules.

  • Model Compound: It provides a simplified system for studying the reactivity and properties of N-functionalized pyrimidines.

  • Synthetic Methodology Development: It can be used to develop and optimize new synthetic methods for N-alkylation and other transformations.

Biological Studies

The biological applications of methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate and its derivatives may include:

  • Enzyme Inhibition Studies: These compounds may interact with enzymes involved in nucleoside metabolism.

  • Nucleic Acid Interactions: They may serve as probes for studying interactions with DNA or RNA.

  • Cellular Signaling: They might influence cellular pathways related to nucleoside function.

Current Research Trends

Crystal Structure Studies

Recent research has focused on determining the crystal structures of uracil derivatives similar to methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate. For example, Yao et al. reported detailed crystallographic data for the fluoro and chloro analogs, providing insights into the molecular conformation and crystal packing arrangements . These studies contribute to our understanding of the three-dimensional structure and intermolecular interactions of these compounds.

Development of Novel Derivatives

The ongoing development of new derivatives focuses on modifying both the pyrimidine ring and the ester side chain to create compounds with enhanced properties. Research in this area includes:

  • Introduction of various substituents at the C5 position of the pyrimidine ring

  • Variation of the side chain length and functionality

  • Modification of the ester group to improve pharmacokinetic properties

Structure-Activity Relationship Studies

Current research also explores the relationship between structural features and biological activity, aiming to identify key structural elements that contribute to specific biological effects. This approach guides the rational design of new compounds with improved properties for various applications.

Table 3: Potential Modifications and Their Expected Effects

PositionModificationPotential Effect
C5 of pyrimidineHalogenation (F, Cl)Altered electronic properties, lipophilicity, and biological activity
C5 of pyrimidineNitro groupChanged electronic distribution and hydrogen bonding capabilities
N3 of pyrimidineAlkylationModified hydrogen bonding pattern
Ester groupConversion to amideImproved stability and altered bioavailability
Propanoate chainLength variationChanged spatial arrangement and flexibility

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